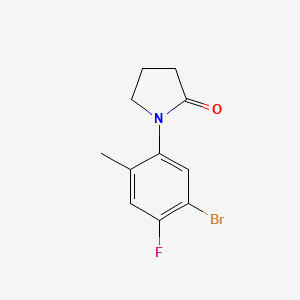
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with a 5-bromo-4-fluoro-2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-4-fluoro-2-methylaniline.
Formation of Intermediate: The aniline derivative is then subjected to acylation to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrrolidinone ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: A precursor in the synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone.
1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole: Another compound with a similar phenyl substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11BrFNO |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11BrFNO/c1-7-5-9(13)8(12)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
SWZPDDWDYFLUIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCCC2=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


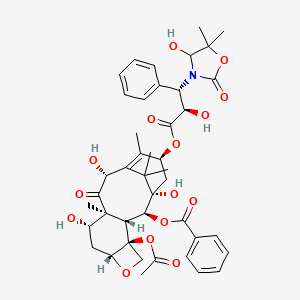
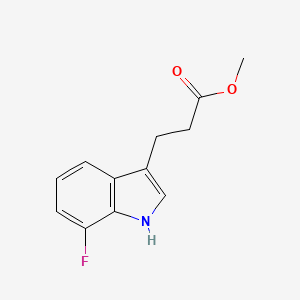
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
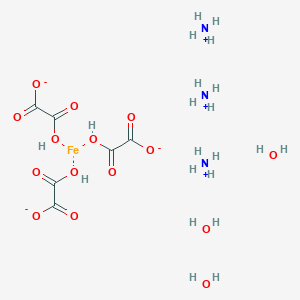
![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)

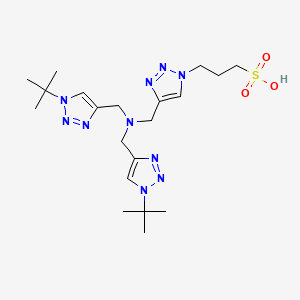
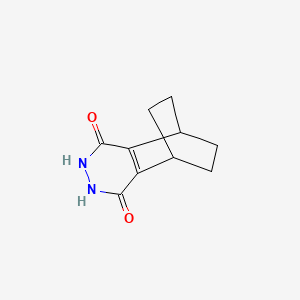
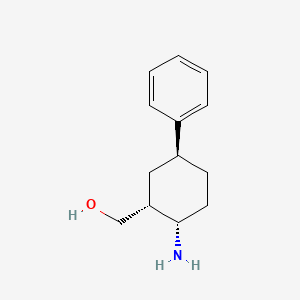
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
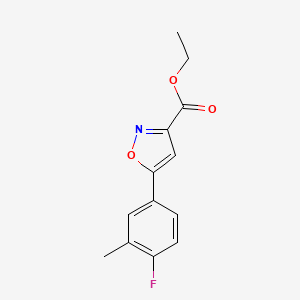

![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
![N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B15337680.png)
